1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol
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Overview
Description
1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol is an organic compound that features a fluorophenoxy group, a methyl group, and a sulfanyl group attached to a propanol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol typically involves the reaction of 4-fluorophenol with 2-methyl-3-sulfanylpropan-2-ol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-fluorophenol is replaced by the sulfanyl group of the propanol derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler alcohol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluorophenoxy)-2-methyl-3-hydroxypropan-2-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
1-(4-Fluorophenoxy)-2-methyl-3-aminopropan-2-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness: 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and amino analogs. This uniqueness makes it valuable for specific applications where sulfanyl functionality is desired .
Properties
CAS No. |
58643-45-1 |
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Molecular Formula |
C10H13FO2S |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C10H13FO2S/c1-10(12,7-14)6-13-9-4-2-8(11)3-5-9/h2-5,12,14H,6-7H2,1H3 |
InChI Key |
PCFVYNSRNMIKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)(CS)O |
Origin of Product |
United States |
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